N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 946736-77-2
VCID: VC8158380
InChI: InChI=1S/C13H20N2O/c1-5-13(3,4)12(16)15-11-7-6-10(14)8-9(11)2/h6-8H,5,14H2,1-4H3,(H,15,16)
SMILES: CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide

CAS No.: 946736-77-2

Cat. No.: VC8158380

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide - 946736-77-2

Specification

CAS No. 946736-77-2
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide
Standard InChI InChI=1S/C13H20N2O/c1-5-13(3,4)12(16)15-11-7-6-10(14)8-9(11)2/h6-8H,5,14H2,1-4H3,(H,15,16)
Standard InChI Key AVJXMTFXHUYQPF-UHFFFAOYSA-N
SMILES CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C
Canonical SMILES CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C

Introduction

Chemical Identity and Structural Features

N-(4-Amino-2-methylphenyl)-2,2-dimethylbutanamide is characterized by the following identifiers:

  • IUPAC Name: N-(4-Amino-2-methylphenyl)-2,2-dimethylbutanamide .

  • Molecular Formula: C₁₃H₂₀N₂O .

  • Molecular Weight: 220.31 g/mol .

  • SMILES Notation: CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C .

  • InChI Key: AVJXMTFXHUYQPF-UHFFFAOYSA-N .

Structural Analysis

The molecule consists of a 2,2-dimethylbutanamide group attached to a 4-amino-2-methylphenyl ring (Figure 1). The phenyl ring’s substitution pattern (amino at C4, methyl at C2) introduces steric and electronic effects that influence reactivity. The amide linkage (-NHCO-) provides hydrogen-bonding capacity, while the branched alkyl chain enhances lipophilicity .

Table 1: Key Structural Descriptors

PropertyValueSource
XLogP3-AA (lipophilicity)2.5
Hydrogen Bond Donors2 (NH₂ and NHCO)
Hydrogen Bond Acceptors2 (amide O and NH₂)
Rotatable Bonds3
Topological Polar Surface Area55.1 Ų
SupplierPurityCatalog IDPrice (100 mg)
AChemBlock95%T101247$25
ChemScene98%CS-0555340$34

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amide group, with limited water solubility (logP = 2.5) .

  • Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the hydrolyzable amide bond .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.07 (s, 9H, C(CH₃)₃), 2.23 (s, 3H, Ar-CH₃), 6.5–7.1 ppm (aromatic H) .

    • ¹³C NMR: δ 169.2 (C=O), 132–115 ppm (aromatic C), 35.4 (C(CH₃)₃) .

Applications in Research

Pharmaceutical Intermediate

The compound’s aniline and amide functionalities make it a candidate for synthesizing:

  • Kinase Inhibitors: Analogous structures are used in tyrosine kinase inhibitor development .

  • Anticancer Agents: Substituted anilines are precursors in DNA-targeting drugs .

Materials Science

Potential applications include:

  • Polymer Synthesis: As a monomer in polyamide or polyurea production .

  • Coordination Chemistry: The amino group may act as a ligand for metal ions .

Future Research Directions

  • Synthetic Optimization: Developing greener catalytic methods (e.g., enzymatic acylation) .

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro .

  • Computational Studies: Molecular docking to predict target affinity .

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